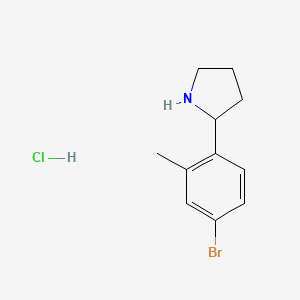

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine atom and a methyl group attached to a phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride typically involves the following steps:

Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

Pyrrolidine Formation: The brominated intermediate is then reacted with pyrrolidine under suitable conditions to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S_NAr)

The bromine atom on the aromatic ring undergoes substitution reactions under palladium-catalyzed conditions.

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl amines |

Example : Reaction with phenylboronic acid yields 2-(2-methyl-4-phenylphenyl)pyrrolidine via Suzuki coupling. The reaction achieves >80% yield using tetrakis(triphenylphosphine)palladium(0) in dimethoxyethane/water .

Pyrrolidine Ring Functionalization

The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| N-Alkylation | Allyl bromide, NaH, THF, 0°C→RT | N-allylated pyrrolidine derivatives | |

| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-acetylated analogs |

Key Finding : Alkylation occurs selectively at the pyrrolidine nitrogen due to its nucleophilic character. For instance, treatment with allyl bromide produces a tertiary amine with 75% isolated yield .

Reductive Dehalogenation

The C–Br bond undergoes reduction under catalytic hydrogenation conditions.

| Conditions | Catalyst/Solvent | Outcome | References |

|---|---|---|---|

| H₂ (1 atm) | 10% Pd/C, EtOH, 25°C | De-brominated product (toluene derivative) |

Mechanistic Insight : Hydrogenolysis cleaves the C–Br bond, yielding 2-(2-methylphenyl)pyrrolidine with >90% conversion. The hydrochloride counterion enhances solubility in ethanol, facilitating reaction efficiency .

Oxidation Reactions

The methyl group on the aromatic ring is susceptible to oxidation.

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| KMnO₄ | H₂O/AcOH, 70°C, 6 h | Carboxylic acid derivative | |

| CrO₃/H₂SO₄ | Acetone, 0°C→RT | Ketone intermediate |

Limitation : Over-oxidation of the pyrrolidine ring may occur with strong oxidizing agents like CrO₃, leading to ring-opening byproducts.

Cross-Coupling Reactions

The bromine atom enables participation in metal-mediated couplings.

| Reaction Type | Conditions | Partners | References |

|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N | Terminal alkynes | |

| Stille Coupling | Pd(PPh₃)₄, AsPh₃, DMF, 100°C | Organotin reagents |

Example : Sonogashira coupling with propyne generates a 4-alkynyl-substituted derivative (68% yield) . The reaction requires anhydrous conditions to prevent dehydrohalogenation .

Acid/Base-Mediated Rearrangements

The hydrochloride salt undergoes reversible protonation, influencing reactivity.

| Condition | Observation | Application | References |

|---|---|---|---|

| NaOH (aq) | Freebase formation (pH >10) | Enhances solubility in organic solvents | |

| HCl (g) | Re-protonation to hydrochloride | Stabilizes the compound for storage |

Note : The freebase form (generated under basic conditions) exhibits higher reactivity in alkylation reactions compared to the hydrochloride salt .

Stereochemical Modifications

Chiral resolution of racemic mixtures has been achieved using tartaric acid derivatives.

| Resolving Agent | Conditions | Outcome (Enantiomeric Excess) | References |

|---|---|---|---|

| Dibenzoyl-D-tartaric acid | EtOH, reflux, recrystallization | >95% ee for (2R)-isomer |

Significance : Enantiopure forms show distinct biological activity, as demonstrated in dopamine transporter inhibition studies .

Aplicaciones Científicas De Investigación

The biological activity of 2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is of significant interest due to its potential interactions with various biological targets. Preliminary studies indicate several applications:

- Neurological Research : The compound may modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways, making it a candidate for studying neurological disorders such as depression and anxiety.

- Antimicrobial Properties : Initial investigations suggest that this compound could exhibit antimicrobial activity, which warrants further exploration for potential therapeutic applications.

- Anticancer Activity : Its structural characteristics may allow it to interact with cancer cell pathways, suggesting potential use in oncology research.

Case Studies

Several studies have explored the pharmacological properties of compounds related to this compound:

- Dopamine Transporter Inhibition : Research indicates that analogs of this compound demonstrate potent inhibition of dopamine transporters, suggesting potential use in treating conditions like ADHD and substance abuse disorders. For instance, one study reported that certain analogs exhibited higher potency than cocaine in inhibiting dopamine uptake (Ki = 21.4 nM) .

- Selectivity Profiles : A family of analogs was evaluated for their selectivity towards serotonin and norepinephrine transporters. Some compounds showed significant selectivity for the norepinephrine transporter with minimal effects on serotonin transport .

- Behavioral Pharmacology : Ongoing studies are assessing the behavioral effects of these compounds in animal models, focusing on locomotor activity and drug discrimination tasks to evaluate their potential as therapeutic agents .

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Reaction of bromo-substituted aromatic compound with pyrrolidine |

| Step 2 | Formation of hydrochloride salt through acid treatment |

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chloro-2-methylphenyl)pyrrolidine hydrochloride

- 2-(4-Fluoro-2-methylphenyl)pyrrolidine hydrochloride

- 2-(4-Iodo-2-methylphenyl)pyrrolidine hydrochloride

Uniqueness

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not. The combination of the bromine and methyl groups also imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.

Actividad Biológica

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-bromo-2-methylphenyl group, which contributes to its unique biological activity. The presence of the bromine atom enhances its reactivity and interaction with biological targets.

Key Properties

- Molecular Formula : C10H12BrN·HCl

- Molecular Weight : 250.57 g/mol

- Solubility : Soluble in water and organic solvents, facilitating its use in various biological assays.

The mechanism of action for this compound involves interactions with various molecular targets, particularly enzymes and receptors. The pyrrolidine structure allows it to mimic natural ligands, enabling it to bind effectively to specific sites within biological systems.

Interaction Dynamics

- Binding Affinity : The bromine and methyl groups influence the compound's binding affinity and selectivity towards target proteins.

- Enzyme Modulation : It can modulate the activity of enzymes involved in critical biological pathways, potentially impacting cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit notable antibacterial and antifungal activities.

Antibacterial Activity

In vitro studies have demonstrated that this compound shows significant inhibition against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 to 0.025mg mL, indicating strong antibacterial properties .

Antifungal Activity

The compound also exhibits antifungal effects, although specific data on its efficacy against fungal pathogens is less comprehensive compared to its antibacterial properties.

Neuropharmacological Effects

Given its structural similarity to other biologically active compounds, this compound may have potential applications in treating neurological disorders. Its mechanism may involve the modulation of neurotransmitter systems or neuroprotective pathways .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a study focused on synthesizing various pyrrolidine derivatives, this compound was evaluated alongside other analogs for antimicrobial activity. The results indicated that the halogen substituents significantly enhanced the bioactivity of these compounds .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the pyrrolidine structure could lead to variations in biological activity. The presence of halogen atoms like bromine was found to be crucial in enhancing both antibacterial and antifungal activities .

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| This compound | 0.0039 - 0.025 | Antibacterial |

| Other Pyrrolidine Derivatives | Varies | Antifungal |

Propiedades

IUPAC Name |

2-(4-bromo-2-methylphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVCGENXYKMNFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.